molecular formula C13H12N2OS B4140118 2-(methylthio)-6-phenylnicotinamide

2-(methylthio)-6-phenylnicotinamide

Cat. No.: B4140118
M. Wt: 244.31 g/mol
InChI Key: FXQWOXNFCWJJTL-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-phenylnicotinamide is a chemical compound with the CAS Registry Number 141841-36-3 and a molecular formula of C13H12N2OS . It has a molecular weight of 244.31 g/mol . This compound belongs to the phenylnicotinamide class of molecules, which are of significant interest in medicinal chemistry research. For instance, structurally related 6-phenylnicotinamide derivatives have been investigated as potent antagonists of the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, a key target in pain management and inflammatory disease research . The presence of the methylthio moiety at the 2-position of the nicotinamide ring is a key structural feature that can influence the compound's binding affinity and physicochemical properties. Researchers utilize this and similar compounds as valuable building blocks or reference standards in the design and synthesis of novel bioactive molecules for pharmacological screening . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methylsulfanyl-6-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-17-13-10(12(14)16)7-8-11(15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQWOXNFCWJJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(methylthio)-6-phenylnicotinamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling could introduce the phenyl group to the pyridine core, followed by thiolation using methylthio reagents. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) should be systematically varied to optimize yield and purity. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm intermediates and final product identity . Replicate procedures from analogous nicotinamide derivatives, ensuring rigorous control of anhydrous conditions to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should be reported?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Report chemical shifts (δ ppm) for the methylthio (-SMe) group (~2.5 ppm for ¹H) and aromatic protons (6.5–8.5 ppm).
  • FT-IR : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹).
  • HPLC-MS : Quantify purity and verify molecular ion peaks.
    Cross-reference spectral data with structurally similar compounds, such as 2-chloro-6-methylnicotinamide , to validate assignments. Always include experimental details (e.g., solvent, instrument parameters) for reproducibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential volatility or dust formation. Store separately from oxidizing agents, and dispose of waste via certified chemical disposal services. Refer to safety data sheets (SDS) for analogous thioether compounds, such as 2-(methylthio)phenol, which highlight respiratory and dermal hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of published datasets, focusing on variables such as assay conditions (e.g., cell line, incubation time) and compound purity. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. aqueous buffers) or residual impurities. Replicate key experiments under standardized conditions, and use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate results .

Q. What computational methods are recommended for predicting the binding affinity of this compound with target proteins?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model interactions between the methylthio group and hydrophobic protein pockets. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Validate predictions with experimental data from analogs like 6-(4-methylphenoxy)nicotinaldehyde, whose binding modes have been characterized via X-ray crystallography . Incorporate solvent effects and flexible docking to improve accuracy .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

  • Methodological Answer : Synthesize derivatives with modifications to the methylthio group (e.g., replacing -SMe with -SeMe or -OMe) and the phenyl ring (e.g., electron-withdrawing/donating substituents). Test these analogs in bioassays targeting relevant pathways (e.g., kinase inhibition). Use multivariate statistical analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity. Compare results to SAR data for 2-(difluoromethyl)-6-phenylnicotinic acid, which shares a similar scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(methylthio)-6-phenylnicotinamide
Reactant of Route 2
2-(methylthio)-6-phenylnicotinamide

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